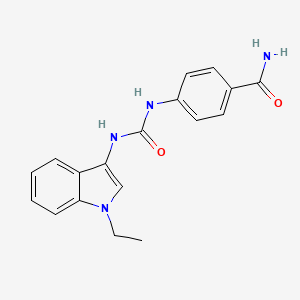![molecular formula C22H22ClN3O5S B2942595 Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate CAS No. 422530-99-2](/img/structure/B2942595.png)
Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A notable application of derivatives of the compound is in antimicrobial and antifungal activities. Studies have synthesized and evaluated the activities of various quinazolinone and thiazolidinone compounds, demonstrating significant efficacy against bacterial and fungal strains. For instance, Desai et al. (2011) synthesized a series of compounds with potential antimicrobial properties, tested against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, Desai et al. (2007) explored new quinazolines as antimicrobial agents, emphasizing the role of aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carbonylamino)amino]thioxo methyl)-amides in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antitumor Potential
The compound's derivatives have also been explored for their antitumor potential. Marsham et al. (1989) described the synthesis of N10-propargylquinazoline antifolates with various substituents, including methylamino and ethylamino, demonstrating efficacy as inhibitors of thymidylate synthase (TS) and potential for antitumor activity (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989). This research highlights the importance of chemical modifications in enhancing the compound's therapeutic potential.
Chemical Synthesis and Structural Elucidation
The synthesis and structural characterization of these compounds are crucial for their application in medicinal chemistry. Ukrainets et al. (2014) detailed the cyclization of a similar compound, leading to the formation of anilides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's versatility in synthetic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Eigenschaften
IUPAC Name |
methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-30-10-9-26-20(28)16-8-7-14(21(29)31-2)11-18(16)25-22(26)32-13-19(27)24-12-15-5-3-4-6-17(15)23/h3-8,11H,9-10,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMXLZWDLMKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

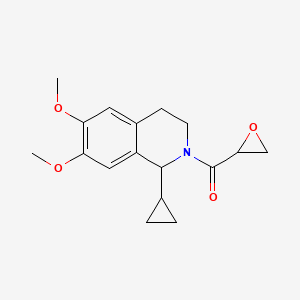
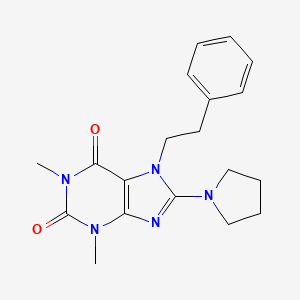
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
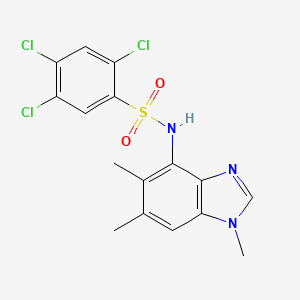
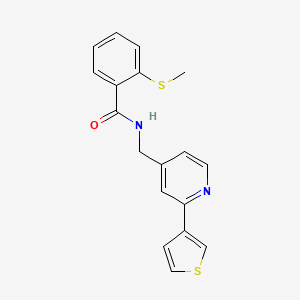

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

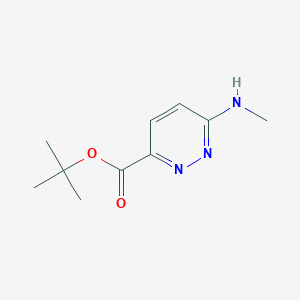
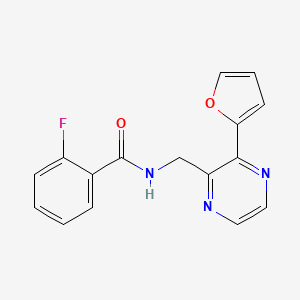
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
